molecular formula C19H18N2O4 B8699102 Ethyl 3-(4-methoxybenzamido)-1H-indole-2-carboxylate

Ethyl 3-(4-methoxybenzamido)-1H-indole-2-carboxylate

Cat. No.: B8699102
M. Wt: 338.4 g/mol
InChI Key: KPANBZYLMXAACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-methoxybenzamido)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 3-[(4-methoxybenzoyl)amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C19H18N2O4/c1-3-25-19(23)17-16(14-6-4-5-7-15(14)20-17)21-18(22)12-8-10-13(24-2)11-9-12/h4-11,20H,3H2,1-2H3,(H,21,22)

InChI Key

KPANBZYLMXAACV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-2-indolecarboxylic acid ethyl ester (500 mg, 2.45 mmol) and triethylamine (272 mg, 2.70 mmol) in methylene chloride (5 mL) was added anisoyl chloride (418 mg, 2.45 mmol). The resulting mixture was stirred for 18 h at room temperature. The reaction mixture was diluted with ethyl acetate and washed with water. The organic phase was washed with 1 N aqueous hydrochloric acid, dried (sodium sulfate), filtered, and concentrated in vacuo to provide a yellow solid. Recrystallization from hexane/ethyl acetate provided 780 mg (94%) of the title compound as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
418 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

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